N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide
CAS No.: 2034463-39-1
Cat. No.: VC7454351
Molecular Formula: C20H17N5OS
Molecular Weight: 375.45
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034463-39-1 |
|---|---|
| Molecular Formula | C20H17N5OS |
| Molecular Weight | 375.45 |
| IUPAC Name | N-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-2,1,3-benzothiadiazole-5-carboxamide |
| Standard InChI | InChI=1S/C20H17N5OS/c26-20(13-8-9-16-17(11-13)24-27-23-16)22-15-6-2-1-5-14(15)18-12-25-10-4-3-7-19(25)21-18/h1-2,5-6,8-9,11-12H,3-4,7,10H2,(H,22,26) |
| Standard InChI Key | IQCZYIYFRMTDBI-UHFFFAOYSA-N |
| SMILES | C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)C4=CC5=NSN=C5C=C4 |
Introduction
N-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzo[c] thiadiazole-5-carboxamide is a complex organic compound that integrates multiple heterocyclic systems. The structure combines an imidazopyridine scaffold with a benzo[c] thiadiazole core and a carboxamide functional group. Compounds with such frameworks are of significant interest in medicinal and material chemistry due to their potential biological activities and electronic properties.
Structural Overview
The compound consists of three main components:
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Imidazo[1,2-a]pyridine Core: Known for its bioactivity in drug design.
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Benzo[c]125thiadiazole Moiety: A heterocyclic system often used in optoelectronics and pharmacology.
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Carboxamide Functional Group: Contributing to hydrogen bonding and solubility.
| Property | Value |
|---|---|
| Molecular Formula | C20H17N5O2S |
| Molecular Weight | ~391.45 g/mol |
| Functional Groups | Amide, aromatic systems |
| Heteroatoms Present | Nitrogen (N), Sulfur (S) |
Synthesis Pathways
The synthesis of such complex molecules typically involves:
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Formation of the Imidazo[1,2-a]pyridine Scaffold: This can be achieved by cyclization reactions involving pyridine derivatives and suitable electrophiles.
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Introduction of the Benzo[c]125thiadiazole Unit: This is often synthesized through condensation reactions involving thiadiazole precursors.
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Amide Coupling: The final step involves coupling the amine derivative with a carboxylic acid or its activated form.
Medicinal Chemistry
Heterocyclic compounds containing thiadiazole and imidazopyridine cores have demonstrated:
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Anticancer Properties: Similar thiadiazole derivatives have shown cytotoxic activity against cancer cell lines such as LoVo and MCF-7 .
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Antimicrobial Activity: Compounds with related structures have been reported to inhibit bacterial growth .
Material Science
Benzo[c] thiadiazole derivatives are widely studied for their use in:
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Organic semiconductors
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Photovoltaic materials
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Fluorescent dyes
Analytical Data
Key analytical techniques for characterizing this compound include:
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NMR Spectroscopy: Used to determine the chemical environment of protons and carbons.
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Mass Spectrometry (MS): Confirms molecular weight.
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Infrared (IR) Spectroscopy: Identifies functional groups like amides.
| Technique | Observation |
|---|---|
| NMR (¹H/¹³C) | Signals corresponding to aromatic and aliphatic regions |
| MS | Molecular ion peak at ~391 m/z |
| IR | Peaks for amide C=O (~1650 cm⁻¹) and aromatic C-H (~3100 cm⁻¹) |
Future Research Directions
Given its structural complexity and potential applications:
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Pharmacological Studies: Investigating its activity against cancer cells or as an antimicrobial agent.
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Material Optimization: Exploring its use in organic electronics or light-emitting diodes.
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Derivatization: Modifying substituents to enhance solubility or bioavailability.
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